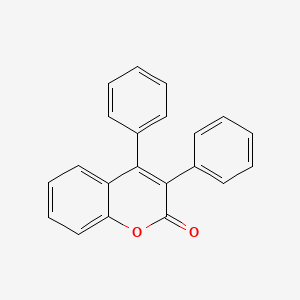

3,4-Diphenylcoumarin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

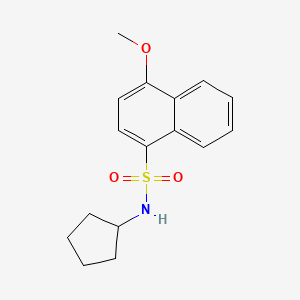

3,4-Diphenylcoumarin is a type of coumarin, a class of compounds that are widely used as lactone scaffolds for the preparation of heterocyclic molecules . Coumarins are known for their significant biological activities and unique properties, making them valuable in the development of novel drugs .

Synthesis Analysis

The synthesis of 3,4-Diphenylcoumarin and similar compounds often involves innovative methods and modern methodologies fused with classical reactions like the Pechmann reaction or Knoevenagel condensation . For instance, a one-pot strategy has been developed to synthesize multisubstituted 3,4-dihydrocoumarins with moderate to high yields and excellent diastereoselectivity .Molecular Structure Analysis

The molecular structure of 3,4-Diphenylcoumarin, like other coumarins, is characterized by a 2H-1-benzopyran-2-one core . The extended molecular framework of coumarin-fused-coumarins results in interesting photophysical properties depending on the fused coumarin ring systems .Chemical Reactions Analysis

Various chemical reactions involving 3,4-Diphenylcoumarin have been studied. For example, the synthesis of coumarin derivatives enabled by current approaches has been a topic of interest . Additionally, the preparation of 3,4-substituted coumarin utilizing trifluoroacetic acid (TFA) as a homogeneous promoter via Claisen rearrangement reaction has been reported .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydrocoumarins

3,4-Diphenylcoumarin derivatives can be obtained from 2-alkyl phenols and oxazolones via C–H oxidation and cyclization cascade in the presence of silver oxide (Ag 2 O) and p -toluenesulfonic acid as a Brønsted acid catalyst . This approach provides a one-pot strategy to synthesize the multisubstituted 3,4-dihydrocoumarins with moderate to high yields (64–81%) and excellent diastereoselectivity .

Biological Activities

3,4-Dihydrocoumarins have attracted considerable attention due to their various pharmacological properties, such as antiviral, anti-inflammatory, and anticancer effects . Therefore, various novel methods for the synthesis of 3,4-dihydrocoumarins have been developed .

Synthesis of 4-Arylcoumarins

4-Arylcoumarins (neoflavones) are an important group of O-containing natural flavonoids that are widely used not only to prepare natural and synthetic neoflavone analogs but also to design compound libraries based on 4-arylcoumarins for biological activity studies .

Antiprotozoal Activity

The series of 4-arylcoumarins 133 against Plasmodium falciparum and Leishmania donovani was studied separately. 4-(3,4-Dimethoxyphenyl)-6,7-dimethoxycoumarin was active against L. donovani amastigotes with selectivity index SI 1/4 265, which was twice that for amphotericin B (SI 1/4 140), a natural antifungal preparation .

Fluorescent Probes and Labels

The special photochemical and photophysical properties of 4-arylcoumarins are useful for fluorescent probes and labels .

Medical Science and Biomedical Research

Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . For this reason, many efforts are being dedicated to the development of novel and more practical methods for synthesizing these compounds .

Wirkmechanismus

Zukünftige Richtungen

The future directions for 3,4-Diphenylcoumarin and similar compounds involve the development of novel drugs, given their significant biological activities and unique properties . There is ongoing research into the synthesis of these compounds, their mechanisms of action, and their potential applications .

Eigenschaften

IUPAC Name |

3,4-diphenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQJTOKSXJMLND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2830518.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2830529.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2830532.png)

![methyl 4-(4-methylphenyl)-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2830533.png)